4-乙基噻唑-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

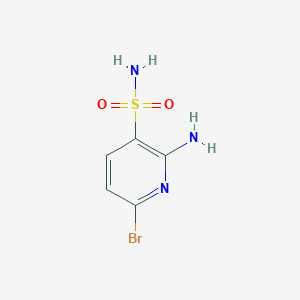

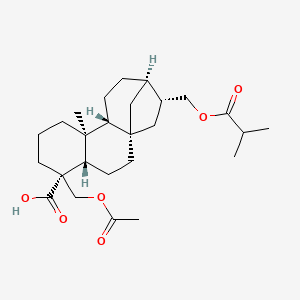

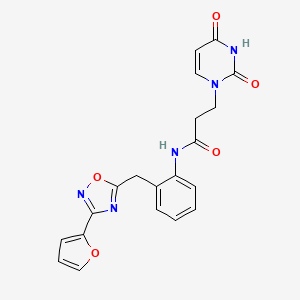

4-Ethylthiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2173998-91-7 . It has a molecular weight of 195.24 . The IUPAC name for this compound is 4-ethylthiazole-2-sulfonyl fluoride . It is a liquid in its physical form .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of 4-Ethylthiazole-2-sulfonyl fluoride is represented by the InChI Code: 1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 . The InChI key is YHCFLFYHQDHVNC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

科学研究应用

Fluorine Removal from Water

Background: A large amount of fluorine-containing wastewater is generated due to rapid industrial development. Excessive fluoride content in water poses risks to both ecological security and human health. While fluoride is essential in trace amounts for human health (e.g., preventing caries and aiding mineralization), excessive intake can lead to dental fluorosis and skeletal issues.

Application: Researchers have explored novel adsorbents for defluorination, including metal-based adsorbents, natural adsorbents, and nanomaterials. Notably, cerium-aluminum bimetallic oxides have shown promising fluorine removal ability . These materials adsorb fluoride ions effectively, and their physicochemical properties contribute to efficient defluorination.

Future Directions: The coupling of adsorption methods with chemical precipitation, filtration, and super-magnetic separation can treat high concentrations of fluoride wastewater. By selecting appropriate process combinations, high-efficiency defluorination in water can be achieved. However, practical challenges in using these materials still need to be addressed.

Conclusion

4-Ethylthiazole-2-sulfonyl fluoride remains an intriguing compound with diverse applications. While its primary use lies in water treatment, its potential extends to various scientific fields. Further research will unlock its full capabilities and address practical challenges.

Zhao, M.-M., Wang, Q., Krua, L. S. N., Yi, R.-N., Zou, R.-J., Li, X.-Y., & Huang, P. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Water, 15(4), 646. DOI: 10.3390/w15040646

作用机制

安全和危害

The safety data sheet for 4-Ethylthiazole-2-sulfonyl fluoride indicates that it has hazard statements H302, H312, H314, H332, H335 . These statements correspond to hazards related to harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation respectively .

未来方向

Fluorine has proven to be remarkably successful in drug development programmes, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . The unique properties of fluorine contribute to its versatility, and its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

属性

IUPAC Name |

4-ethyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFLFYHQDHVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)